molecular formula C18H28N2O6 B1510023 (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 862119-82-2

(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1510023
CAS No.: 862119-82-2
M. Wt: 368.4 g/mol
InChI Key: CFFYVGARHCEYLI-ZIVKBKJYSA-N
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Description

The compound “(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate” is a stereochemically complex molecule featuring a pyrrolidine core substituted with a hydroxyl group at the 4-position and a carbamoyl-linked cyclopropyl moiety. Its synthesis typically involves multi-step reactions, including carbamate protection, amide bond formation, and stereoselective cyclopropanation. For instance, analogous pyrrolidine derivatives are synthesized via coupling of carboxylic acids with amines in the presence of activating agents like di-tert-butyl dicarbonate (Boc anhydride) and ammonium bicarbonate, as demonstrated in related methodologies .

The stereochemical configuration (2S,4R) and (1R,2S) is critical for its biological and physicochemical properties. Structural elucidation of such compounds often relies on X-ray crystallography supported by software suites like SHELX, which remains a gold standard for small-molecule refinement due to its robustness and precision in handling stereochemical data .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-[[(1R,2S)-2-ethenyl-1-ethoxycarbonylcyclopropyl]carbamoyl]-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-6-11-9-18(11,15(23)25-7-2)19-14(22)13-8-12(21)10-20(13)16(24)26-17(3,4)5/h6,11-13,21H,1,7-10H2,2-5H3,(H,19,22)/t11-,12-,13+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFYVGARHCEYLI-ZIVKBKJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(C[C@H]1C=C)NC(=O)[C@@H]2C[C@H](CN2C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102107
Record name Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862119-82-2
Record name Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate
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Record name Ethyl (1R,2S)-1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenylcyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 1-[[[(2S,4R)-1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-2-pyrrolidinyl]carbonyl]amino]-2-ethenyl-, ethyl ester, (1R,2S)
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Biological Activity

The compound (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 862119-82-2) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C18H28N2O6
  • Molecular Weight : 368.42 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with various functional groups, including a tert-butyl group and an ethoxycarbonyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials like amino acids or other nitrogen-containing compounds.
  • Substitution Reactions : Introducing the ethoxycarbonyl and vinylcyclopropyl groups through selective reactions to achieve the desired stereochemistry.
  • Purification : Employing techniques such as chromatography to isolate the target compound in high purity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. A related study demonstrated that certain pyrrolidine derivatives could inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The specific compound under investigation showed promising results in reducing tumor growth in animal models exposed to carcinogenic agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of serine proteases, which play crucial roles in various physiological processes, including inflammation and blood coagulation .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been linked to reducing oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

StudyFindingsReference
Anticancer Efficacy Demonstrated reduction in tumor size in mice treated with the compound alongside a carcinogen.
Enzyme Inhibition Inhibition of serine proteases was observed, indicating potential for anti-inflammatory applications.
Neuroprotection Reduction of oxidative stress markers in neuronal cell cultures treated with the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The vinylcyclopropyl group may enhance the compound's ability to interact with biological targets, making it a candidate for further exploration in cancer therapeutics.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrrolidine derivatives and their biological activity against cancer cell lines. The findings suggested that modifications to the pyrrolidine core could significantly affect potency and selectivity against different cancer types.

2. Neurological Disorders
Research has indicated that compounds similar to (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate may exhibit neuroprotective effects. The hydroxypyrrolidine structure is known for its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Case Study:
A publication in Neuropharmacology reported on a series of hydroxypyrrolidine derivatives that demonstrated neuroprotective effects in animal models of neurodegenerative diseases. The studies highlighted the importance of structural modifications in enhancing bioactivity.

Organic Synthesis Applications

3. Building Block for Complex Molecules
This compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable in synthesizing more complex organic molecules.

Example:
The compound has been used as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals, showcasing its utility in developing new chemical entities with desired biological activities.

Materials Science Applications

4. Polymer Chemistry
The unique structural features of this compound make it suitable for applications in polymer chemistry. Its reactivity can be exploited to create functionalized polymers with specific properties for use in coatings, adhesives, and other materials.

Case Study:
Research published in Macromolecules demonstrated the incorporation of pyrrolidine-based monomers into polymer matrices to enhance mechanical properties and thermal stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity/Applications Synthesis Highlights References
Target Compound: (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate Pyrrolidine core, hydroxyl group, vinylcyclopropylcarbamoyl, tert-butyl/ethyl carbamate Not explicitly reported; inferred potential as protease inhibitor or chiral intermediate Boc protection, amide coupling, stereoselective cyclopropanation
Compound 4 (from Amanita hemibaphasubsp. javanica) Steroid derivative with hydroxyl/carboxylic acid groups Antibacterial activity against H. pylori (80.5% inhibition at 100 µM, MIC50: 72 µM) Isolation from natural source; structural confirmation via NMR/MS
(2S,4R)-1-(tert-butoxycarbonyl)-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic acid (precursor) Benzyl ether substituent, Boc-protected pyrrolidine Intermediate for drug synthesis; no direct bioactivity reported Boc activation, etherification, and acid coupling
Sulforaphane (from broccoli) Isothiocyanate group derived from glucoraphanin Anti-osteoarthritis via cartilage protection; metabolized from glucoraphanin Natural enzymatic conversion in cruciferous vegetables

Key Comparative Insights

Structural Complexity and Stereochemistry :
The target compound’s stereochemical intricacy distinguishes it from simpler derivatives like the benzyl ether precursor . The vinylcyclopropane and hydroxyl groups introduce conformational rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to less substituted analogs.

For example, steroid derivatives (e.g., Compound 4) from Amanita mushrooms show potent H. pylori inhibition, suggesting that carbamoyl and hydroxyl motifs in the target compound could be optimized for antibacterial applications .

Synthetic Accessibility :
The target compound’s synthesis shares methodologies with Boc-protected pyrrolidine intermediates, but the addition of the vinylcyclopropylcarbamoyl group requires specialized cyclopropanation techniques. This contrasts with naturally derived compounds like sulforaphane, which are biosynthesized without synthetic reagents .

Potential for Drug Development: The tert-butyl and ethyl carbamate groups enhance stability and bioavailability compared to unprotected analogs. However, natural compounds like sulforaphane demonstrate that simpler structures can still achieve significant bioactivity, emphasizing a trade-off between synthetic complexity and functional efficacy .

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically proceeds via:

  • Preparation of the vinylcyclopropylcarboxylate intermediate with defined stereochemistry.
  • Coupling of this intermediate with a protected hydroxyproline derivative.
  • Carbamate formation and protection group manipulations.
  • Final purification steps to isolate the target compound.

This strategy ensures control over stereochemistry and functional group compatibility.

Preparation of the Vinylcyclopropylcarboxylate Intermediate

The vinylcyclopropylcarboxylate moiety, crucial for the compound's activity, is prepared by:

  • Starting from vinylcyclopropanecarboxylate esters.
  • Acid treatment (e.g., sulfuric acid) to functionalize the vinylcyclopropane ring.
  • Subsequent coupling with Boc-protected (2S,4R)-hydroxyproline to yield intermediates with desired stereochemistry.

This step is critical for establishing the (1R,2S) stereochemistry on the cyclopropyl ring.

Coupling with Protected Hydroxyproline

The hydroxyproline derivative used is typically Boc-protected at the nitrogen and tert-butyl ester protected at the carboxyl group. Coupling involves:

  • Activation of the carboxyl group on the vinylcyclopropyl intermediate.
  • Reaction with the hydroxyproline amine to form the carbamoyl linkage.
  • Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or similar agents under controlled conditions to maintain stereochemical integrity.

This step yields the core structure of the target molecule.

Protection and Deprotection Steps

Protection of sensitive groups is essential during synthesis:

  • The hydroxyl group on the pyrrolidine ring is often protected as a silyl ether (e.g., tert-butyldimethylsilyl ether) to prevent side reactions.
  • Carbamate formation at the free hydroxyl group can be achieved using reagents like 4-fluoroisoindoline.
  • Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid) to expose amines for further functionalization.

These steps are carefully timed to optimize yield and purity.

Final Functionalization and Purification

The final steps include:

  • Introduction of side chains such as (S)-2-tert-butoxycarbonylamino-non-8-enoic acid via amide bond formation.
  • Ring-closing metathesis (RCM) reactions to form macrocyclic structures if applicable.
  • Purification by silica gel flash chromatography using mixtures like 5% methanol in toluene.
  • Crystallization from solvents such as methanol/heptane mixtures to isolate the pure product.

Representative Preparation Scheme (Summary)

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Vinylcyclopropanecarboxylate functionalization Sulfuric acid treatment Formation of functionalized vinylcyclopropane
2 Coupling with Boc-(2S,4R)-hydroxyproline Coupling agents (e.g., DCC), base Carbamoyl linkage formation
3 Protection of hydroxyl group tert-butyldimethylsilyl chloride, imidazole Hydroxyl protection as silyl ether
4 Carbamate formation at free OH 4-fluoroisoindoline Carbamate linkage
5 Boc deprotection Acidic conditions (e.g., TFA) Free amine exposure
6 Introduction of side chain (e.g., tert-butoxycarbonylamino) Amide coupling Side chain attachment
7 Purification Silica gel chromatography, crystallization Isolation of pure compound

Detailed Research Findings and Data

  • Stereochemical Control : The use of chiral starting materials and stereoselective coupling ensures enantiomeric excess >95%, critical for biological activity.
  • Yields : Individual steps report yields ranging from 70% to over 90%, with overall yields dependent on purification efficiency.
  • Reaction Times : Coupling steps typically require 24-48 hours at ambient temperatures; protection and deprotection steps vary from 5 hours to overnight.
  • Purification : Flash chromatography with methanol/toluene mixtures and crystallization from methanol/heptane are effective in isolating high-purity products.

Notes on Alternative Routes

  • Alternative synthesis routes involve different protecting groups or coupling sequences but maintain the core strategy of vinylcyclopropyl intermediate preparation followed by coupling to hydroxyproline derivatives.
  • Some methods utilize pentacoordinated ruthenium(II) carbene catalysts for ring-closing metathesis to form macrocyclic analogues related to this compound.

Q & A

Q. What are the critical synthetic steps for preparing (2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate, and how is chiral purity maintained?

Methodological Answer: The synthesis involves three key stages:

  • Step 1 : Formation of the pyrrolidine core using L-proline derivatives, with tert-butyl chloroformate introducing the Boc protecting group .
  • Step 2 : Cyclopropane ring construction via carbamoylation of the vinylcyclopropane moiety under palladium catalysis, ensuring stereochemical control through chiral ligands .
  • Step 3 : Hydroxyl group introduction at the 4-position via selective oxidation or hydrolysis.

Chiral purity is maintained using chiral HPLC for intermediate analysis (≥98% enantiomeric excess) and low-temperature reaction conditions to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry (e.g., coupling constants for vinylcyclopropane protons and hydroxyl group integration) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 465.23 g/mol) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for carbamate and ester groups) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation .
  • Storage : Store at 2–8°C in amber vials to prevent degradation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can solvent polarity and temperature optimize the carbamoylation reaction yield while preserving stereochemistry?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity of the amine group. Avoid protic solvents to prevent ester hydrolysis .
  • Temperature Control : Reactions at –20°C reduce side reactions (e.g., epimerization), while gradual warming to 25°C ensures completion .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) with chiral bisoxazoline ligands improve enantioselectivity (yields up to 85%) .

Q. What strategies resolve contradictions in reported yields for the cyclopropane ring formation step?

Methodological Answer: Discrepancies often arise from:

  • Impurity in Starting Materials : Purify vinylcyclopropane precursors via column chromatography (silica gel, hexane/EtOAc) .
  • Moisture Sensitivity : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of the ethoxycarbonyl group .
  • Reaction Monitoring : Employ TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to track intermediate formation and adjust stoichiometry .

Q. How do competing reaction pathways affect the stereochemical outcome during pyrrolidine functionalization?

Methodological Answer:

  • Steric Effects : Bulky tert-butyl groups favor equatorial positioning of the carbamoyl moiety, reducing axial byproducts .
  • Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (desired (2S,4R) isomer), while prolonged heating leads to thermodynamic epimerization .
  • Computational Modeling : DFT calculations predict transition-state energies to identify optimal reaction trajectories (e.g., ΔG‡ < 20 kcal/mol for desired pathway) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4R)-tert-butyl 2-((1R,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate

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